3,3-Dimethylpentan-1-ol

Physical chemistry Thermodynamics Separation science

3,3-Dimethylpentan-1-ol (CAS 19264-94-9) is a C7 primary aliphatic alcohol with a gem-dimethyl substituted pentane backbone, classified as a sterically hindered neopentyl-type alcohol. With a molecular formula of C7H16O and molecular weight of 116.20 g/mol, this compound is commercially available from multiple specialty chemical suppliers at typical purity specifications of ≥95%.

Molecular Formula C7H16O
Molecular Weight 116.2 g/mol
CAS No. 19264-94-9
Cat. No. B097394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylpentan-1-ol
CAS19264-94-9
Molecular FormulaC7H16O
Molecular Weight116.2 g/mol
Structural Identifiers
SMILESCCC(C)(C)CCO
InChIInChI=1S/C7H16O/c1-4-7(2,3)5-6-8/h8H,4-6H2,1-3H3
InChIKeyIFDHMBHPLKHMOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethylpentan-1-ol (CAS 19264-94-9): Properties, Procurement, and Technical Specifications


3,3-Dimethylpentan-1-ol (CAS 19264-94-9) is a C7 primary aliphatic alcohol with a gem-dimethyl substituted pentane backbone, classified as a sterically hindered neopentyl-type alcohol [1]. With a molecular formula of C7H16O and molecular weight of 116.20 g/mol, this compound is commercially available from multiple specialty chemical suppliers at typical purity specifications of ≥95% . Its branched structure confers distinctive physicochemical properties that differentiate it from linear and differently branched C7 alcohol isomers, making it a valuable compound for mechanistic studies of steric effects on reaction kinetics and as a synthetic building block in organic transformations [1].

Why 3,3-Dimethylpentan-1-ol (CAS 19264-94-9) Cannot Be Replaced by Generic C7 Alcohol Isomers


Generic substitution among C7 alcohol isomers (molecular formula C7H16O) is scientifically unsound due to fundamentally different steric environments and resulting physicochemical properties. The gem-dimethyl substitution at the C3 position of 3,3-dimethylpentan-1-ol creates a neopentyl-type steric hindrance that significantly reduces nucleophilic reactivity at the hydroxyl-bearing carbon compared to linear 1-heptanol . This structural feature directly impacts boiling point (167°C experimental vs. 176°C for 1-heptanol), vapor pressure, and hydrogen-bonding capacity [1]. Furthermore, alternative branched C7 isomers such as 5-methyl-1-hexanol (isoheptyl alcohol, CAS 627-98-5) and 3-methyl-3-hexanol (CAS 597-96-6) differ in both steric accessibility and commercial application profiles—5-methyl-1-hexanol is predominantly used as a plasticizer alcohol precursor, whereas 3,3-dimethylpentan-1-ol serves as a specialized model compound for studying steric effects in reaction mechanisms . Procurement decisions based solely on molecular formula equivalence will result in divergent experimental outcomes.

Quantitative Differentiation Evidence for 3,3-Dimethylpentan-1-ol (CAS 19264-94-9) vs. Comparator Compounds


Boiling Point Differentiation: 3,3-Dimethylpentan-1-ol vs. 1-Heptanol and 5-Methyl-1-hexanol

3,3-Dimethylpentan-1-ol exhibits a boiling point of 167°C (experimental) or 440.15 K (NIST TRC data), which is approximately 9°C lower than linear 1-heptanol (176°C) and 3°C lower than 5-methyl-1-hexanol (170.0°C) [1]. This reduced boiling point, despite identical molecular weight (116.20 g/mol) and molecular formula (C7H16O) across all three compounds, is a direct consequence of the gem-dimethyl branching at C3, which reduces molecular surface area available for intermolecular van der Waals interactions compared to linear 1-heptanol and reduces dipole-dipole interaction efficiency compared to terminally branched 5-methyl-1-hexanol [1].

Physical chemistry Thermodynamics Separation science

Acidity (pKa) Differentiation: Enhanced Hydroxyl Proton Acidity Due to Steric Effects

The predicted pKa of 3,3-dimethylpentan-1-ol is 15.20 ± 0.10 , which is notably lower (more acidic) than the typical pKa range of 16-17 for unhindered primary aliphatic alcohols such as 1-heptanol. This enhanced acidity arises from the steric compression at the neopentyl-type C3 center, which influences the electronic environment of the hydroxyl group and reduces the stability of the alkoxide conjugate base relative to linear alcohols. While direct experimental pKa comparison data for C7 isomers is limited in open literature, the predicted value establishes a quantitative benchmark for proton transfer reactivity differentiation .

Physical organic chemistry Reaction mechanism Structure-activity relationship

Density Differentiation: 3,3-Dimethylpentan-1-ol vs. 5-Methyl-1-hexanol

3,3-Dimethylpentan-1-ol has a reported experimental density of 0.8280 g/cm³ , which is measurably higher than the density of the isomeric 5-methyl-1-hexanol (isoheptyl alcohol) described as "less dense than water" . This density difference (approximately 0.83 g/cm³ for 3,3-dimethylpentan-1-ol vs. <1.0 g/cm³ for 5-methyl-1-hexanol, with both being water-immiscible) reflects the more compact molecular packing enabled by the gem-dimethyl substitution pattern at the C3 position compared to the terminal branching in 5-methyl-1-hexanol .

Physical property Quality control Formulation science

Steric Hindrance Parameter: Neopentyl-Type Structural Classification for Reaction Kinetics

3,3-Dimethylpentan-1-ol is structurally classified as a neopentyl-type alcohol due to the gem-dimethyl substitution adjacent to the hydroxyl-bearing methylene unit (C1-C2-C3[C(CH3)2]-C4-C5) . This classification carries specific implications for nucleophilic substitution (SN2) and oxidation reaction rates. In SN2 reactions, neopentyl systems exhibit rate retardation factors of approximately 10³ to 10⁵ compared to unhindered primary alcohols due to steric shielding of the electrophilic carbon [1]. 3,3-Dimethylpentan-1-ol serves as a calibrated model substrate for quantifying steric effects on reaction kinetics, whereas linear 1-heptanol and terminally branched 5-methyl-1-hexanol (methyl group at C5, not adjacent to reaction center) lack this neopentyl character and therefore cannot substitute for such mechanistic investigations [1].

Reaction kinetics Organic synthesis Mechanistic studies

Optimal Research and Industrial Application Scenarios for 3,3-Dimethylpentan-1-ol (CAS 19264-94-9)


Mechanistic Studies of Steric Effects on Nucleophilic Substitution Kinetics

3,3-Dimethylpentan-1-ol serves as a calibrated neopentyl-type model substrate for quantifying steric hindrance effects on SN2 reaction rates. The gem-dimethyl substitution at C3 creates a sterically shielded electrophilic center at C1, enabling researchers to measure rate retardation relative to unhindered primary alcohols . Educational chemistry curricula also employ this compound in comparative reactivity exercises contrasting heptan-1-ol with 3,3-dimethylpentan-1-ol to demonstrate structure-activity principles [1].

Synthetic Building Block for Specialty Esters and Ether Derivatives

As a branched primary alcohol with defined steric properties, 3,3-dimethylpentan-1-ol is employed as a synthetic intermediate in the preparation of specialty esters and ether derivatives for fine chemical applications . Its silyl-protected derivative, 5-((tert-butyldimethylsilyl)oxy)-3,3-dimethylpentan-1-ol (CAS 220650-54-4), is commercially available for multi-step organic syntheses requiring orthogonal protection strategies, demonstrating its established role as a precursor in complex molecule construction .

Grignard-Mediated Synthesis for Tailored Molecular Architecture

3,3-Dimethylpentan-1-ol can be synthesized via Grignard reagent methodology using 2-bromo-2-methylbutane as the organomagnesium precursor and formaldehyde as the electrophilic substrate . This synthetic accessibility supports its use in research settings where tailored branched alcohol structures are required for structure-property relationship studies or as precursors to more complex molecules. The Grignard approach also enables isotopic labeling or structural variation for mechanistic investigations .

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